molecular formula C5H10ClF3N2 B1433335 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride CAS No. 1217487-48-3

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride

Cat. No.: B1433335
CAS No.: 1217487-48-3
M. Wt: 190.59 g/mol
InChI Key: OYQDMRGNHICRIN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2 It is known for its unique structural features, which include a trifluoromethyl group and a dimethylpropanimidamide moiety

Safety and Hazards

The compound “3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride” may cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride typically involves multiple steps. One common method starts with 2,2-dimethyl-malonic acid monomethyl ester as the raw material. The process includes fluoridation, hydrolysis, and acidification reactions . The overall yield of this synthesis route is approximately 49.6%, with specific conditions such as temperature, time, and the amount of reagents being crucial for optimizing the yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. The use of transition-metal-free decarboxylation reactions has been reported for related compounds, which might be applicable for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is unique due to its specific combination of a trifluoromethyl group and a dimethylpropanimidamide moiety. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c1-4(2,3(9)10)5(6,7)8;/h1-2H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQDMRGNHICRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,3,3-Trifluoro-2,2-dimethyl-propionitrile (Stage 44.3) (12.40 mmol) was added to a solution of sodium methoxide (freshly prepared from 48.40 mmol sodium metal and 102 mL MeOH) at rt. After 4 h, acetic acid (48.40 mmol) and then NH4Cl (14.88 mmol) were slowly added and the reaction mixture was then heated to 70° C. for 40 h. After concentrating (40° C., 100 mbar) the reaction mixture, the residue was suspended in acetone, filtered and dried under vacuum to afford the title compound as a white solid. ESI-MS: [M+H]+ 155.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
102 mL
Type
solvent
Reaction Step Two
Quantity
48.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
14.88 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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